N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide

Description

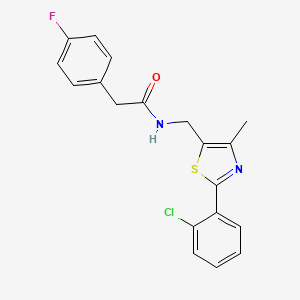

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a thiazole core substituted at the 2-position with a 2-chlorophenyl group and at the 4-position with a methyl group. The thiazole ring is further linked via a methylene bridge to an acetamide moiety bearing a 4-fluorophenyl group.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)20)11-22-18(24)10-13-6-8-14(21)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXNBDSJOXGOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiazole ring, a chlorophenyl group, and a fluorophenyl group, contributing to its unique chemical properties. The structural formula is represented as follows:

This compound exhibits various mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby altering metabolic pathways relevant to disease processes.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular functions.

Antitumor Activity

Research has demonstrated significant antitumor activity against various cancer cell lines. For instance, studies utilizing the MTT assay have shown that this compound can reduce cell viability in liver carcinoma (HEPG2) cells with an IC50 value indicative of its potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | [value] |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed its effectiveness against several pathogens, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | [value] |

| Escherichia coli | [value] |

Case Studies and Research Findings

- Cytotoxicity Studies : A series of experiments were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that modifications in the substituents on the thiazole ring significantly impacted cytotoxicity.

- Pharmacological Profiles : Comparative studies with structurally similar compounds highlighted the unique biological activity of this compound. For example, analogs with different side chains exhibited varying degrees of activity against cancer cell lines.

- Mechanistic Insights : Further investigations into the molecular targets revealed that this compound could act as a covalent modifier of specific proteins involved in cancer progression, enhancing its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural elements—a thiazole core, chlorophenyl, fluorophenyl, and methyl substituents—are shared with several analogs in the evidence. Below is a detailed comparison:

Thiazole vs. Thiazolidinone Derivatives

- Compound: 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Core: Thiazolidinone (saturated thiazole with a ketone group). Substituents: 4-Chlorophenyl, 4-fluorophenethyl, and phenylacetamide. However, the target compound’s unsaturated thiazole may offer greater planarity for π-π stacking interactions.

Thiazole vs. Thiadiazole Derivatives

- Compound: N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Core: Dihydro-1,3,4-thiadiazole (two nitrogens, one sulfur). Substituents: 4-Fluorophenyl, acetyl. The target compound’s thiazole lacks these nitrogens but may exhibit higher lipophilicity due to the methyl group.

Substituent Position and Electronic Effects

- Compound : N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide

- Core : Benzothiazole (fused benzene-thiazole system).

- Substituents : 6-Methoxy, 2-chlorophenyl.

- Comparison : The methoxy group in this analog increases electron-donating effects, contrasting with the target’s electron-withdrawing 4-fluorophenyl group. Ortho-substituted chlorophenyl groups (as in the target) may introduce steric hindrance compared to para-substituted analogs.

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

*Molecular weight calculated based on formula.

Key Observations :

Lipophilicity : The target compound’s methyl and fluorophenyl groups likely increase lipophilicity compared to thiadiazole derivatives with acetyl substituents .

Steric Effects : Ortho-substituted chlorophenyl groups (target) may hinder molecular packing compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.